molecular formula C21H20N2O4 B7825349 methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B7825349
M. Wt: 364.4 g/mol
InChI Key: XHFOUQLMHRDZHT-ZENAZSQFSA-N
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Description

Methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is a stereochemically defined tetrahydro-β-carboline (THβC) derivative. Its structure features:

  • A 1-position substitution with a 4-(methoxycarbonyl)phenyl group, introducing electron-withdrawing and steric effects.
  • A tetrahydro-β-carboline core, a privileged scaffold in medicinal chemistry with reported bioactivity in PDE inhibition, anticancer, and neurological applications .

Properties

IUPAC Name

methyl (3S)-1-(4-methoxycarbonylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-20(24)13-9-7-12(8-10-13)18-19-15(11-17(23-18)21(25)27-2)14-5-3-4-6-16(14)22-19/h3-10,17-18,22-23H,11H2,1-2H3/t17-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFOUQLMHRDZHT-ZENAZSQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydro-Beta-Carboline Core

The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydro-beta-carboline framework. In this method, L-tryptophan methyl ester undergoes condensation with aldehydes under acidic conditions to form 1,2,3,4-tetrahydro-beta-carbolines. For the target compound, 4-methoxycarbonylbenzaldehyde serves as the electrophilic partner, reacting with L-tryptophan methyl ester in the presence of trifluoroacetic acid (TFA) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst. HFIP enhances reaction efficiency by stabilizing iminium intermediates, achieving yields up to 85% for analogous systems.

Reaction Conditions:

  • Substrates: L-Tryptophan methyl ester, 4-methoxycarbonylbenzaldehyde

  • Catalyst: HFIP (10 mol%)

  • Solvent: HFIP

  • Temperature: 25°C

  • Time: 12–24 hours

  • Yield: 70–78%

Stereochemical Control at Position 3

The (3S) configuration is critical for biological activity. Chiral auxiliaries or asymmetric catalysis ensure enantioselectivity. Using (S)-BINOL-derived phosphoric acids as catalysts, enantiomeric excess (ee) values exceeding 90% have been reported for similar tetrahydro-beta-carbolines. Alternatively, starting from L-tryptophan inherently introduces the (3S) configuration, avoiding racemization during subsequent steps.

Oxidative Methods for Aromatization

Sulfur-Mediated Oxidation

The tetrahydro-beta-carboline intermediate undergoes oxidation to introduce aromaticity. Elemental sulfur in refluxing xylene (140°C) selectively dehydrogenates the C1–C2 bond, yielding the dihydro-beta-carboline. Subsequent methylation of the C3 carboxylate using dimethyl sulfate completes the synthesis.

Optimized Protocol:

  • Oxidizing Agent: Sulfur (1.2 equiv)

  • Solvent: Xylene

  • Temperature: 140°C (reflux)

  • Time: 6 hours

  • Yield: 65–70%

Transition-Metal Catalysis

Palladium on carbon (Pd/C) under hydrogen atmosphere offers a milder alternative. However, over-reduction of the indole ring remains a challenge, necessitating careful monitoring.

Acid-Catalyzed Dehydrative Annulation

Yb(OTf)₃-Mediated Annulation

Ytterbium triflate catalyzes the reaction between 2-indolylmethyl azides and propargylic alcohols, forming tetracyclic tetrahydro-beta-carbolines. This one-pot method proceeds via Friedel-Crafts alkylation and intramolecular click chemistry, achieving atom-economical synthesis.

Representative Procedure:

  • Substrates: 2-(Azidomethyl)-1H-indole, Propargyl alcohol derivatives

  • Catalyst: Yb(OTf)₃ (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 84°C

  • Time: 18 hours

  • Yield: 60–75%

TfOH-Catalyzed Cyclization

Triflic acid (TfOH) promotes dehydrative cyclization, particularly for sterically hindered substrates. This method favors the formation of six-membered rings over seven-membered azepines, with yields up to 80%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Stereoselectivity
Pictet-Spengler + HFIPHigh efficiency, mild conditionsRequires HFIP solvent70–78%>90% ee
Sulfur OxidationCost-effective, scalableHigh temperatures, sulfur handling65–70%Racemic
Yb(OTf)₃ AnnulationAtom-economical, one-potLimited substrate scope60–75%Moderate
TfOH CyclizationHigh yield for hindered substratesCorrosive catalyst70–80%Not reported

Chemical Reactions Analysis

Types of Reactions: Methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents involved in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophilic reagents for substitution reactions. The reaction conditions often need precise control of temperature, solvent, and pH to ensure successful conversion to the desired products.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield higher carboxylic derivatives, while reduction could lead to more simplified structures with fewer functional groups.

Scientific Research Applications

Neuropharmacological Applications

Beta-carbolines are known for their interactions with the central nervous system (CNS), particularly as ligands for benzodiazepine receptors. Methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been studied for its potential anxiolytic and neuroprotective effects.

Anxiolytic Activity

Research indicates that beta-carboline derivatives can exhibit anxiolytic properties. For instance, studies have shown that modifications in the beta-carboline structure can enhance binding affinity to GABA receptors, which are crucial for anxiety modulation. This compound may demonstrate similar effects due to its structural characteristics that allow it to interact effectively with these receptors .

Neuroprotective Effects

Recent findings suggest that certain beta-carbolines can promote remyelination in demyelinated models. This compound could potentially play a role in neuroprotection by enhancing oligodendrocyte function and promoting myelination . This application is particularly relevant in the context of diseases like multiple sclerosis.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that include the reaction of tryptophan derivatives with various reagents to form the beta-carboline core . Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Synthesis Overview

StepReactionProduct
1Tryptophan + FormaldehydeBeta-Carboline Core
2Beta-Carboline + MethanolEsterified Product
3Esterified Product + Reducing AgentFinal Beta-Carboline Derivative

Case Studies and Experimental Findings

Several studies have highlighted the pharmacological potential of beta-carboline derivatives:

  • Study on Binding Affinity : Research has demonstrated that certain beta-carbolines have high affinities for benzodiazepine receptors, indicating their potential as therapeutic agents for anxiety disorders .
  • Neuroprotective Studies : In animal models of demyelination, beta-carbolines have shown promise in promoting remyelination and improving neurological function .

Mechanism of Action

The mechanism by which methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects involves interactions with molecular targets like enzymes and receptors. These interactions can modulate various biochemical pathways, including those related to cell proliferation and apoptosis. The exact molecular targets and pathways often vary depending on the specific biological context and the compound's structural modifications.

Comparison with Similar Compounds

Comparison with Similar Tetrahydro-β-carboline Derivatives

Structural Variations and Substituent Effects

Key structural differences among THβC derivatives include:

  • 1-Position substituents :
    • Target compound : 4-(Methoxycarbonyl)phenyl (electron-withdrawing, polar).
    • Compound III () : 4-Chlorophenyl (electron-withdrawing, smaller substituent).
    • Compound 32 () : 2,4-Dichlorophenyl (enhanced lipophilicity).
    • Compound 38 () : 3,4-Dichlorophenyl (ortho/meta substitution effects).
    • : 2-Methoxyphenyl (electron-donating, increased solubility).
  • 2-Position modifications :

    • Target compound : Unsubstituted.
    • Compound XIX () : Chloroacetyl group (reactive alkylating moiety).
  • 3-Position stereochemistry :

    • The target’s (3S) configuration contrasts with (3R) isomers (e.g., ) and racemic mixtures, which may alter binding affinities .
Table 1: Structural and Substituent Comparison
Compound 1-Position Substituent 2-Position Substituent 3-Position Configuration Key Functional Groups
Target compound 4-(Methoxycarbonyl)phenyl H (3S) Methoxycarbonyl, methyl ester
Compound III () 4-Chlorophenyl H (1S,3S) Chlorine, methyl ester
Compound XIX () 4-Chlorophenyl Chloroacetyl (1S,3S) Chloroacetyl, methyl ester
Compound 32 () 2,4-Dichlorophenyl Chloroacetyl (1S,3R) Dichlorophenyl, chloroacetyl
() 2-Methoxyphenyl H Not specified Methoxy, methyl ester

Physicochemical Properties

  • Melting Points :

    • Chlorophenyl-substituted derivatives (e.g., Compound III: 221–224°C) exhibit higher melting points compared to methoxyphenyl analogs due to stronger intermolecular interactions (e.g., halogen bonding) .
    • The target’s 4-methoxycarbonyl group may reduce crystallinity relative to chloro-substituted derivatives, though exact data are unavailable.
  • For example, ’s 2-methoxyphenyl derivative is soluble in DMSO and methanol .
Table 2: Selected Physicochemical Data
Compound Melting Point (°C) Rf Value (CH₂Cl₂/MeOH) IR (C=O stretch, cm⁻¹)
Target compound Not reported ~0.7 (predicted) ~1726 (predicted)
Compound III () 221–224 0.73 (98:2) 1726 (ester)
Compound XIX () 228–232 0.76 (98:2) 1730 (ester, chloroacetyl)
Compound 38 () 162–165 0.24 (CH₂Cl₂) 1738 (ester)

Spectral and Analytical Data

  • ¹H-NMR :

    • The target’s aromatic protons (4-methoxycarbonylphenyl) would resonate at δ ~8.0–7.2 ppm, similar to Compound III’s 4-chlorophenyl signals (δ 7.76–7.13) .
    • Methoxy groups (OCH₃) appear as singlets at δ ~3.8–3.9 ppm .
  • Mass Spectrometry :

    • Molecular ion peaks for chloro-substituted derivatives (e.g., Compound III: m/z 340 [M⁺]) contrast with the target’s predicted m/z ~385 [M⁺] due to its higher molecular weight (C₂₀H₁₈N₂O₅).

Biological Activity

Methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a beta-carboline core structure, which is known for its ability to interact with various biological targets. The presence of the methoxycarbonyl group enhances its solubility and may influence its binding affinity to biological receptors.

Research indicates that beta-carboline derivatives exhibit significant binding affinity to benzodiazepine receptors in the brain. For instance, studies have shown that methyl beta-carboline-3-carboxylate (β-CCM) binds to brain benzodiazepine receptors, demonstrating pharmacological specificity akin to that of established benzodiazepines like diazepam . This binding is modulated by GABA, suggesting a complex interaction between these compounds and neurotransmitter systems.

2. Antitumor Activity

This compound has shown promise in cancer research. Similar compounds have been reported to induce apoptosis in cancer cells through the activation of the p38/MAPK signaling pathway. For example, ethyl β-carboline-3-carboxylate was found to increase reactive oxygen species (ROS) levels in cervical cancer cells, leading to apoptosis . This suggests that methyl beta-carbolines may possess similar anticancer properties.

Biological Activity Data

Activity Effect Reference
Benzodiazepine BindingHigh affinity binding similar to diazepam
Antitumor ActivityInduces apoptosis via p38/MAPK pathway
Trypanocidal ActivityEffective against Trypanosoma cruzi
CytotoxicityLow cytotoxicity with high selectivity index

Antiparasitic Activity

In a study assessing the trypanocidal activity of beta-carboline derivatives, it was found that certain derivatives exhibited significant inhibitory effects on Trypanosoma cruzi, with IC50 values indicating effective concentrations for different life stages of the parasite. Specifically, one derivative showed an IC50 of 14.9 µM against the epimastigote form . This low cytotoxicity towards mammalian cells highlights the therapeutic potential of beta-carbolines in treating parasitic infections.

Fungicidal Properties

Beta-carboline derivatives have also been evaluated for their fungicidal activities against phytopathogenic fungi. A series of compounds demonstrated potential efficacy against various fungal species, suggesting their utility in agricultural applications .

Neuroprotective Effects

Recent studies indicate that compounds within this class may also promote remyelination in demyelinated models. For instance, N-butyl-β-carboline-3-carboxylate was shown to enhance remyelination in animal models of demyelination . This aspect opens avenues for exploring beta-carbolines as neuroprotective agents.

Q & A

Basic: What synthetic methods are used to prepare methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-beta-carboline-3-carboxylate?

Answer:
The compound is synthesized via the Pictet-Spengler reaction , a key method for constructing beta-carboline scaffolds. Key steps include:

  • Reagents : Tryptophan methyl ester derivatives and substituted benzaldehydes (e.g., 4-methoxycarbonylbenzaldehyde) are condensed in dichloromethane (CH₂Cl₂) under acidic conditions (e.g., trifluoroacetic acid, TFA) at 0°C for 4 days under nitrogen .
  • Workup : Neutralization with dilute ammonia, extraction with CH₂Cl₂, and purification via silica gel chromatography using gradient elution (CH₂Cl₂/MeOH 99.5:0.5) to isolate stereoisomers .
  • Yield Optimization : Reaction progress is monitored by TLC, and stereochemical control is achieved by adjusting solvent polarity during chromatography .

Basic: How is the compound characterized structurally and stereochemically?

Answer:
Spectroscopic and analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve stereochemistry. Key signals include methoxycarbonyl (δ ~3.65–3.85 ppm for OCH₃) and aromatic protons (δ 7.11–7.72 ppm) .
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (1737 cm⁻¹) and amide NH (3319 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 417 [M⁺]) and fragmentation patterns validate molecular weight .
  • Elemental Analysis : Deviations ≤0.4% from theoretical values ensure purity .

Advanced: How can stereochemical configuration impact biological activity, and how is it resolved experimentally?

Answer:

  • Stereochemical Influence : The (3S) configuration affects binding to targets like enzymes or receptors. For example, chloroacetyl-substituted analogs show enhanced activity due to spatial alignment with catalytic pockets .
  • Resolution Methods :
    • X-ray Crystallography : Determines absolute configuration (e.g., bond angles and torsion angles in the beta-carboline core) .
    • Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., CHIRALPAK® columns) .

Advanced: What strategies optimize bioactivity through structural modifications?

Answer:
Structure-Activity Relationship (SAR) Studies :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., chloroacetyl at C2) enhances electrophilic reactivity, improving inhibitory potency against proteases .
  • Ring Modifications : Saturation of the tetrahydro-beta-carboline ring increases metabolic stability compared to fully aromatic analogs .
  • Functional Group Interconversion : Replacing methoxycarbonyl with carbamate or amide groups alters solubility and target affinity .

Advanced: How are pharmacokinetic properties (e.g., metabolic stability) assessed?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubation with liver microsomes (human/rat) quantifies metabolic degradation via LC-MS .
    • CYP450 Inhibition : Evaluates drug-drug interaction potential using fluorogenic substrates .
  • Computational Tools :
    • ADMET Predictors : Software like Schrödinger’s QikProp estimates logP, bioavailability, and blood-brain barrier permeability .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard Classification : Based on GHS, it may cause skin/eye irritation (H315/H319) or respiratory toxicity (H335) .
  • Handling Protocols :
    • Use PPE (gloves, goggles) and work under fume hoods.
    • Store in inert atmospheres (N₂) to prevent oxidation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict target interactions?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or GPCRs). Key interactions include hydrogen bonding with the methoxycarbonyl group and π-π stacking of the beta-carboline core .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical residues for interaction .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Purity Verification : Confirm via HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
    • Validate IC₅₀ values with dose-response curves (n ≥ 3 replicates) .
  • Mechanistic Studies : Combine enzymatic assays (e.g., fluorescence-based) with cellular models to differentiate direct vs. indirect effects .

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